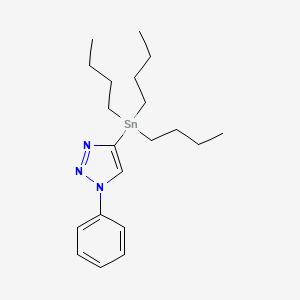

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

描述

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is an organotin compound characterized by the presence of a tin atom bonded to a 1-phenyltriazol-4-yl group and three butyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.

准备方法

Synthetic Routes and Reaction Conditions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 1-phenyltriazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

Types of Reactions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can act as a reducing agent in radical reactions.

Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Catalysts: Such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while reduction reactions can produce various organotin intermediates .

科学研究应用

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst for various transformations.

Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of polymers and other materials due to its catalytic properties.

作用机制

The mechanism of action of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound interacts with molecular targets through the formation of tin-carbon bonds, which can undergo homolytic cleavage to generate reactive intermediates. These intermediates can then participate in various chemical transformations, including reduction and substitution reactions .

相似化合物的比较

Similar Compounds

Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.

Triphenyltin hydride: Another organotin compound with similar applications but different reactivity due to the presence of phenyl groups instead of butyl groups.

Uniqueness

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is unique due to the presence of the 1-phenyltriazol-4-yl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and catalysis.

生物活性

1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl azide with tributylstannyl compounds via a click chemistry approach. This method is notable for its efficiency and the mild conditions required for the reaction. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antifungal Activity

Triazoles are well-known antifungal agents. The compound this compound has shown promising antifungal activity against various strains of fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating significant potency compared to traditional antifungals like fluconazole .

Antibacterial Activity

Research indicates that triazoles exhibit antibacterial properties as well. Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

- Compounds related to this compound have displayed MIC values significantly lower than standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cells:

- A study highlighted that modifications to the triazole structure could enhance its interaction with cancer cell lines, leading to increased cytotoxicity . The presence of the tributylstannyl group may also play a role in enhancing these effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites and preventing substrate interaction.

- Molecular Interactions : The electron-donating properties of the phenyl group may facilitate interactions with electron-deficient targets in microbial cells or cancerous tissues .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

| Study | Subject | Findings |

|---|---|---|

| Study A | Candida albicans | MIC 0.0156 μg/mL; superior to fluconazole |

| Study B | Staphylococcus aureus | Significant antibacterial activity; MIC < 0.5 μg/mL |

| Study C | Cancer Cell Lines | Induced apoptosis; enhanced cytotoxicity with modifications |

属性

IUPAC Name |

tributyl-(1-phenyltriazol-4-yl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXUMIXNUUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。